molecular formula C10H11NO B158377 6-methoxy-2-methyl-1H-indole CAS No. 1968-13-4

6-methoxy-2-methyl-1H-indole

Cat. No.: B158377
CAS No.: 1968-13-4
M. Wt: 161.2 g/mol
InChI Key: NFQLMUSRHJTMTB-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1H-indole is an indole derivative with the molecular formula C10H11NO. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it a valuable target for synthetic chemists .

Scientific Research Applications

6-Methoxy-2-methyl-1H-indole has various applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Indole derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

6-Methoxy-2-methyl-1H-indole, like many indole derivatives, is known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function . The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Indole derivatives are often involved in a variety of biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

The action of this compound, like many chemical compounds, can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, at room temperature These conditions can influence the compound’s action, efficacy, and stability

Safety and Hazards

“6-methoxy-2-methyl-1H-indole” is classified under GHS07. It may cause skin irritation (H302) and serious eye irritation (H317). Precautionary measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Biochemical Analysis

Biochemical Properties

6-Methoxy-2-methyl-1H-indole has been found to interact with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and involves multiple biochemical pathways. The compound has been identified using advanced spectroscopic techniques .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability within a pH range of 6–7 and at temperatures of up to 50 °C . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.

Subcellular Localization

Current studies suggest that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-methoxy-2-methyl-1H-indole involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and rearrangement to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often using catalysts and controlled environments to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2-methyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-methoxy-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQLMUSRHJTMTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445621
Record name 6-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1968-13-4
Record name 6-methoxy-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of LiAlH4 (7.6 g, 0.2 mol) in dioxane (100 mL) is added dropwise a solution of methyl 6-methoxy-1H-indole-2-carboxylate (8.2 g, 0.04 mol) in dioxane (50 mL) at 0° C. After the addition, the mixture is stirred at room temperature for 1 h and then heated at reflux for 5 h. After cooling to 0° C., the reaction is quenched by water (dropwise) and then 15% aqueous NaOH. After stirring at room temperature for 1 h, the mixture is filtered through Celite. The solid is washed with a large amount of EtOAc. The solvent is washed with brine, dried over Na2SO4 and evaporated under vacuum. The residue is purified by flash column chromatography on silica gel using EtOAc/petroleum ether (1/5) as eluent to yield 61% of 6-methoxy-2-methyl-1H-indole.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide. Using the method in Example 9, Part C, 13.7 g 49 mmol) of 1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone was reacted with 20 mL of trifluoroacetic and the produce chromatographed on silica eluting with 20% EtOAc/hexane. There was obtained 4.8 g (61% yield) of crude 6-methoxy-2-methyl-1H-indole. By the method in Example 6, Part A, this material (30 mmol) was treated with 1.2 g (30 mmol) of 60% NaH/mineral oil and 3.6 mL of benzyl bromide in DMF to give after chromatography on silica (eluting with 25% EtOAc/hexane) 4.77 g (63% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole. By the method in Example 16, Part C, 1.97 g (8 mmol) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole was reacted with 0.73 mL (8.4 mmol) of oxalyl chloride and then ammonia to give 0.875 g (34% yield) of 6-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide from EtOAc, mp, 230-234° C.
Name
6-Methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-glyoxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[2-(tert-butoxycarbonylamino)-4-methoxyphenyl]-2-propanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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